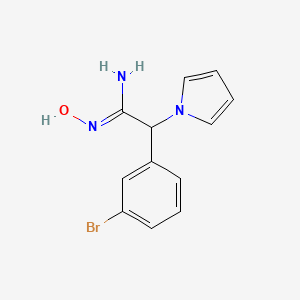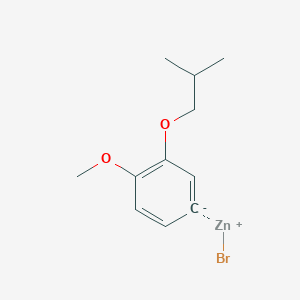![molecular formula C23H27N3O2S B14879326 2-(butan-2-ylsulfanyl)-5-(4-ethylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879326.png)
2-(butan-2-ylsulfanyl)-5-(4-ethylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD04991437 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04991437 typically involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:
Initial Formation: The starting materials are combined under controlled conditions to form an intermediate compound.
Intermediate Transformation: The intermediate undergoes further reactions, often involving catalysts, to form the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of MFCD04991437 is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD04991437 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated products, while reduction can produce various hydrogenated compounds.
Applications De Recherche Scientifique
MFCD04991437 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: MFCD04991437 is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of MFCD04991437 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Propriétés
Formule moléculaire |
C23H27N3O2S |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
2-butan-2-ylsulfanyl-5-(4-ethylphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C23H27N3O2S/c1-4-13(3)29-23-25-21-20(22(28)26-23)18(15-11-9-14(5-2)10-12-15)19-16(24-21)7-6-8-17(19)27/h9-13,18H,4-8H2,1-3H3,(H2,24,25,26,28) |
Clé InChI |
XKYKZNTZKXRAAX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


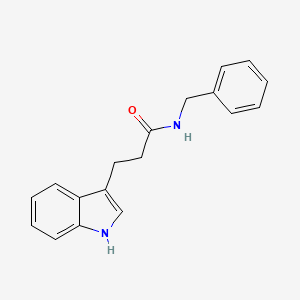


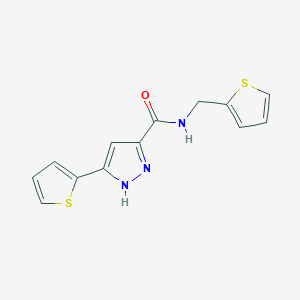
![6-amino-5-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14879267.png)
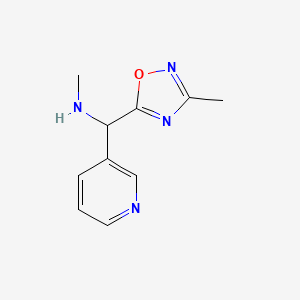
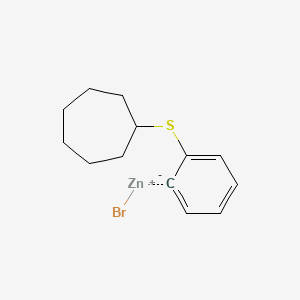
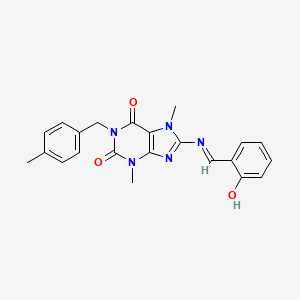
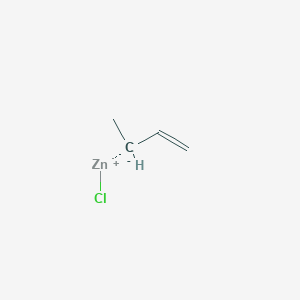
![2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14879318.png)
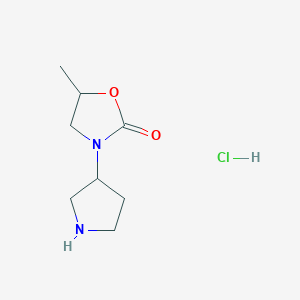
![2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B14879323.png)
